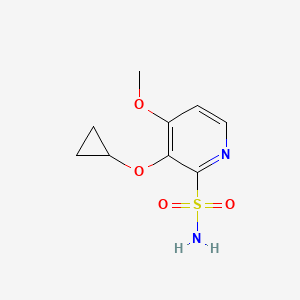
3-Cyclopropoxy-4-methoxypyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-methoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C9H12N2O4S. It is primarily used in research and development settings, particularly in the fields of chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-methoxypyridine-2-sulfonamide typically involves the reaction of 3-cyclopropoxy-4-methoxypyridine with a sulfonamide reagent under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-methoxypyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-Cyclopropoxy-4-methoxypyridine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-2-methoxypyridine-4-sulfonamide: Similar in structure but with different positional isomers.
3-Cyclopropoxy-4-methoxypyridine-2-sulfonamide: Another positional isomer with similar chemical properties.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which can result in distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H12N2O4S |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-methoxypyridine-2-sulfonamide |
InChI |
InChI=1S/C9H12N2O4S/c1-14-7-4-5-11-9(16(10,12)13)8(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H2,10,12,13) |
InChI Key |
OPLBNWYYKLOHIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



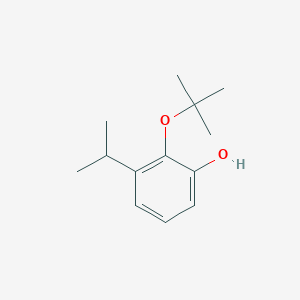
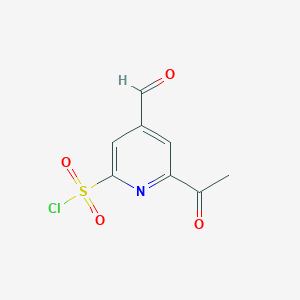
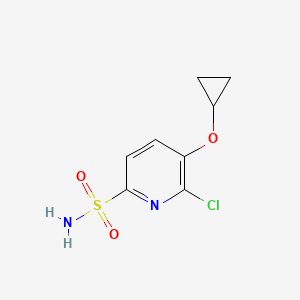
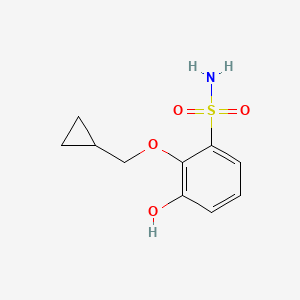
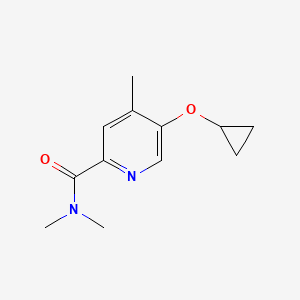
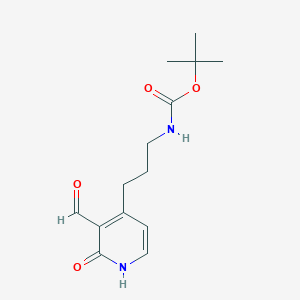
![[4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835620.png)


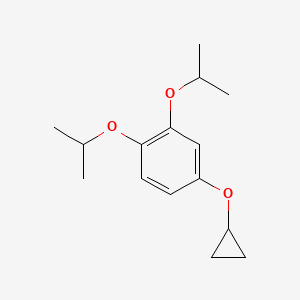
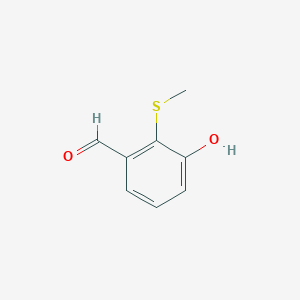
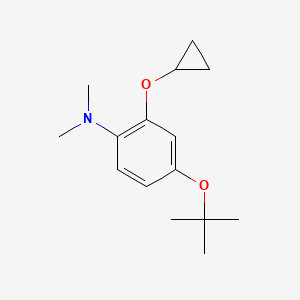
![[4-Hydroxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14835655.png)
